molecular formula C14H8O4 B587833 1,8-Dihydroxyanthraquinone-d6 CAS No. 1246816-27-2

1,8-Dihydroxyanthraquinone-d6

Cat. No. B587833
CAS RN: 1246816-27-2
M. Wt: 246.251
InChI Key: QBPFLULOKWLNNW-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dihydroxyanthraquinone, also known as Danthron or Chrysazin, is an orange-colored organic substance . It is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . It is used in some countries as a stimulant laxative . It is also a precursor for the important topical antipsoriatic drug anthralin .


Synthesis Analysis

Dantron has been prepared by several processes, including the alkaline hydrolysis of 1,8-dinitroanthraquinone, the caustic fusion of 1,8-anthraquinone-disulfonic acid, the diazotization of 1,8-diaminoanthraquinone followed by hydrolysis of the bisdiazo compound, the acid hydrolysis of 1,8-dimethoxyanthraquinone in glacial acetic acid-sulfuric acid, the alkaline hydrolysis of 1,8-anthraquinone-disulfonic acid using calcium oxide, and the reaction of 1,8-dinitroanthraquinone with sodium formate or potassium formate .


Molecular Structure Analysis

The molecular structure of 1,8-Dihydroxyanthraquinone is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . The UV/vis spectrum of this compound depends on the nature and relative positions of auxochromic substituents on the basic skeleton .


Chemical Reactions Analysis

1,8-Dihydroxyanthraquinone (1,8-DHAQ) is used as a redox mediator to transfer electrons from the electrode to the dye in a mediated two-electron process converting the water-insoluble dye into the water-soluble leuco form . It also plays a role in the selective removal of lead ions from aqueous solutions .


Physical And Chemical Properties Analysis

1,8-Dihydroxyanthraquinone appears as red or reddish-yellow needles or leaves . It has a melting point range of 191 - 193 °C . It is very soluble in aqueous alkali hydroxides; soluble in acetone, chloroform, diethyl ether and ethanol; almost insoluble in water .

Mechanism of Action

1,8-Dihydroxyanthraquinone (DHAQ) exhibits strong biological activities. It activates AMP-activated protein kinase (AMPK) and regulates lipid and glucose metabolism in vitro . It also has an impact on the imbalance of lipid metabolism via regulation of expression of CYP7A1 and 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA in hyperlipidemic mice .

Safety and Hazards

1,8-Dihydroxyanthraquinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFLULOKWLNNW-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dihydroxyanthraquinone-d6

Synthesis routes and methods

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.